N-(2-amino-4-bromophenyl)acetamide
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Overview
Description
N-(2-amino-4-bromophenyl)acetamide is an organic compound characterized by the presence of an amino group and a bromine atom attached to a phenyl ring, along with an acetamide group. This compound is known for its white crystalline solid appearance and its solubility in alcohol and some organic solvents, while being insoluble in water .
Mechanism of Action
Mode of Action
The compound likely interacts with its targets through a series of chemical reactions, possibly involving the bromine atom and the acetamide group. These interactions could lead to changes in the target molecules, affecting their function .
Result of Action
Some studies suggest that similar compounds may have antimicrobial and anticancer activities . The specific effects would depend on the compound’s targets and mode of action.
Action Environment
The action, efficacy, and stability of N-(2-amino-4-bromophenyl)acetamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and temperature . .
Biochemical Analysis
Biochemical Properties
N-(2-amino-4-bromophenyl)acetamide plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting neurotransmission processes . Additionally, this compound can bind to certain proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications and its mechanism of action.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can affect gene expression by interacting with transcription factors, leading to changes in the expression levels of specific genes. Its impact on cellular metabolism includes alterations in metabolic flux and energy production, which are critical for maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways . This compound also interacts with DNA and RNA, influencing gene expression and protein synthesis. The binding interactions with biomolecules are often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or binding pockets of proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but can degrade under extreme pH or temperature . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained inhibition of enzyme activity and persistent changes in gene expression, indicating its potential for prolonged therapeutic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and effectively modulates biochemical pathways . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is actively transported across cell membranes by organic anion transporters and accumulates in tissues such as the liver and kidneys . This distribution pattern is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound localizes to specific subcellular compartments, including the nucleus and mitochondria . This localization is directed by targeting signals and post-translational modifications that guide the compound to its sites of action. In the nucleus, it can interact with DNA and transcription factors, while in the mitochondria, it can affect energy production and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-4-bromophenyl)acetamide typically involves the reaction of 2-amino-4-bromophenol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired acetamide compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-4-bromophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Phenyl derivatives with the bromine atom reduced.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
N-(2-amino-4-bromophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)acetamide: Lacks the amino group, which may result in different chemical and biological properties.
N-(2-amino-4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological activity.
N-(2-amino-4-fluorophenyl)acetamide: Contains a fluorine atom, which can influence its chemical stability and pharmacological properties.
Uniqueness
N-(2-amino-4-bromophenyl)acetamide is unique due to the presence of both an amino group and a bromine atom on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(2-amino-4-bromophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFWFNJJXCYQNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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